2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide
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Overview
Description
2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide is an organic compound characterized by its unique structure, which includes a chloroacetamide group attached to a substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine.
Chlorination: The amine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired chloroacetamide.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of new amides, thioamides, or azides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its amide functionality, which is common in many biologically active molecules.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylacetamide
- 2-chloro-N,N-diethylacetamide
- 2-chloro-N-methylacetamide
Uniqueness
Compared to these similar compounds, 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide has a unique oxane ring structure, which can impart different physical and chemical properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it distinct in its applications and effects.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, a useful tool in biological research, and a promising candidate for pharmaceutical development. Understanding its preparation, reactions, and applications can help in harnessing its full potential for scientific and industrial advancements.
Properties
CAS No. |
2411301-81-8 |
---|---|
Molecular Formula |
C12H22ClNO2 |
Molecular Weight |
247.8 |
Purity |
95 |
Origin of Product |
United States |
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